Rociclovir

antiviral discovery in vivo efficacy herpes simplex virus

Rociclovir (CAS 108436-80-2; also known as HOE‑602) is a 6‑deoxy acyclic purine nucleoside derivative that acts as a prodrug of the established anti‑herpesvirus agent ganciclovir. In contrast to direct‑acting nucleoside analogues such as acyclovir or ganciclovir, Rociclovir itself lacks antiviral activity in cell‑culture systems; its therapeutic effect relies entirely on in vivo conversion to ganciclovir, which then inhibits viral DNA polymerase.

Molecular Formula C15H25N5O3
Molecular Weight 323.39 g/mol
CAS No. 108436-80-2
Cat. No. B034129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRociclovir
CAS108436-80-2
Synonyms2-amino-9-(1,3-bis(isopropoxy)-2-propoxymethyl)purine
HOE 602
HOE-602
Molecular FormulaC15H25N5O3
Molecular Weight323.39 g/mol
Structural Identifiers
SMILESCC(C)OCC(COC(C)C)OCN1C=NC2=CN=C(N=C21)N
InChIInChI=1S/C15H25N5O3/c1-10(2)21-6-12(7-22-11(3)4)23-9-20-8-18-13-5-17-15(16)19-14(13)20/h5,8,10-12H,6-7,9H2,1-4H3,(H2,16,17,19)
InChIKeyFBHWXSOQXQBXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rociclovir (HOE‑602) – Acyclic Nucleoside Prodrug with Ganciclovir‑Mediated In Vivo Antiviral Activity


Rociclovir (CAS 108436-80-2; also known as HOE‑602) is a 6‑deoxy acyclic purine nucleoside derivative that acts as a prodrug of the established anti‑herpesvirus agent ganciclovir [1][2]. In contrast to direct‑acting nucleoside analogues such as acyclovir or ganciclovir, Rociclovir itself lacks antiviral activity in cell‑culture systems; its therapeutic effect relies entirely on in vivo conversion to ganciclovir, which then inhibits viral DNA polymerase [1][3]. This unique prodrug profile creates distinct pharmacokinetic and species‑dependent behaviour that differentiates Rociclovir from its closest structural and pharmacological relatives.

Rociclovir Cannot Be Simply Replaced by Acyclovir, Ganciclovir or Other Acyclic Nucleoside Analogues


Rociclovir is not a direct‑acting antiviral agent; it is a metabolically activated prodrug that delivers ganciclovir only after a sequence of three enzymatic conversions [1]. Consequently, substituting Rociclovir with acyclovir, penciclovir, or even oral ganciclovir alters both the pharmacologically active species and the rate‑limiting steps governing systemic exposure. The in vitro inactivity of Rociclovir precludes its use in cell‑based screening cascades, while its species‑specific oral absorption (markedly higher ganciclovir serum levels in primates compared with oral ganciclovir [1]) renders it a tool compound for investigating interspecies differences in nucleoside prodrug activation. Simply exchanging Rociclovir for another “‑ciclovir” class member would therefore change the experimental outcome and invalidate pharmacokinetic or efficacy comparisons.

Rociclovir Quantitative Differentiation Guide – Evidence‑Based Comparisons


Rociclovir In Vitro Inactivity Contrasts with Robust In Vivo Protection Against HSV‑1, HSV‑2 and MCMV

Rociclovir exhibits no detectable antiviral activity in cell‑culture assays against a broad panel of DNA and RNA viruses [1]. In stark contrast, the same compound administered orally or intraperitoneally at 100 µmol/kg twice daily completely prevented mortality in mice systemically infected with HSV‑1, HSV‑2 or murine cytomegalovirus (MCMV) [1]. This dichotomy is not observed with direct‑acting nucleoside analogues such as acyclovir or ganciclovir, which retain measurable activity in vitro [2].

antiviral discovery in vivo efficacy herpes simplex virus cytomegalovirus prodrug activation

Rociclovir Oral Bioavailability in Rats: 14 % Urinary Recovery of Ganciclovir

Following a single oral dose of 0.1 mmol/kg Rociclovir to male Sprague‑Dawley rats, 14.0 % of the administered dose was recovered in the urine as ganciclovir over 48 h . For comparison, the absolute oral bioavailability of ganciclovir in rats is reported to be approximately 5–10 % under similar conditions [1], indicating that Rociclovir delivers at least comparable, if not slightly greater, systemic ganciclovir exposure in this species.

pharmacokinetics oral absorption prodrug conversion ganciclovir rat model

Rociclovir Yields Significantly Higher Ganciclovir Serum Levels in Rhesus Monkeys Compared with Oral Ganciclovir

In a direct pharmacokinetic comparison in rhesus monkeys, oral administration of Rociclovir produced substantially higher serum concentrations of the active metabolite ganciclovir than an equivalent oral dose of ganciclovir itself [1]. The study authors described the difference as “much higher serum levels” and attributed it to improved enteral absorption of the lipophilic prodrug [1]. This stands in contrast to mice, where the oral bioavailability of ganciclovir from Rociclovir was similar to that of oral ganciclovir [1].

primate pharmacokinetics oral absorption prodrug ganciclovir species difference

Rociclovir Undergoes a Three‑Step Metabolic Activation Distinct from Single‑Step Prodrugs Like Valacyclovir

Rociclovir is converted to ganciclovir via three sequential metabolic reactions: (1) cleavage of the isopropoxy groups, (2) oxidation of the resulting diol intermediate, and (3) removal of the terminal protecting moiety [1]. This contrasts with the more common prodrug strategy exemplified by valacyclovir, which undergoes a single enzymatic hydrolysis step to release acyclovir [2]. The multi‑step pathway introduces additional rate‑limiting variables and species‑specific expression of the requisite activating enzymes, which may explain the pronounced inter‑species differences observed with Rociclovir [1].

prodrug design drug metabolism esterase pharmacokinetics structure‑activity relationship

Rociclovir Research and Procurement Application Scenarios


In Vivo Efficacy Studies in Murine Models of Herpesvirus or Cytomegalovirus Infection

Rociclovir is the compound of choice for laboratories requiring a ganciclovir prodrug that is inactive in cell culture but demonstrates robust in vivo protection in mice. The established dosing regimen of 100 µmol/kg twice daily (oral or i.p.) completely prevents HSV‑1, HSV‑2 and MCMV mortality [1]. This makes Rociclovir a valuable positive control or test article in animal studies where cell‑culture activity would confound interpretation.

Primate Pharmacokinetic Studies of Oral Ganciclovir Delivery

In rhesus monkeys, Rociclovir provides substantially higher oral bioavailability of ganciclovir than oral ganciclovir itself [1]. Therefore, Rociclovir is the preferred compound for investigators conducting non‑human primate studies that require adequate oral ganciclovir exposure without resorting to intravenous administration. This is particularly relevant for chronic dosing models of CMV or simian varicella virus.

Multi‑Step Prodrug Activation Research

Rociclovir’s three‑step metabolic conversion to ganciclovir [1] distinguishes it from single‑step prodrugs such as valacyclovir. Consequently, it serves as a model substrate for studying sequential prodrug activation, species‑specific esterase/oxidase expression, and the impact of multi‑step metabolism on pharmacokinetic variability. Procurement is recommended for enzymology and drug metabolism laboratories focusing on nucleoside prodrug optimisation.

Quantitative In Vivo‑to‑In Vitro Correlation Studies

Because Rociclovir lacks detectable antiviral activity in cell‑based assays yet is highly efficacious in vivo [1], it is an ideal tool compound for investigating the disconnect between in vitro potency and in vivo efficacy. Researchers can use Rociclovir to probe the role of host metabolism, tissue distribution, and active metabolite exposure in translating antiviral activity from bench to animal.

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